2-Isopropenyl-6-methoxypyridine

Description

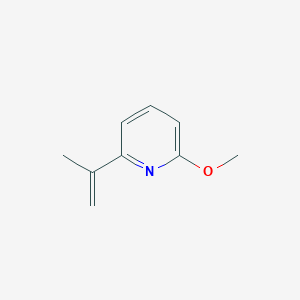

2-Isopropenyl-6-methoxypyridine is a pyridine derivative characterized by a methoxy group (-OCH₃) at the 6-position and an isopropenyl group (-C(CH₂)=CH₂) at the 2-position of the pyridine ring. The methoxy group enhances electron density in the aromatic system, influencing reactivity in electrophilic substitution reactions, while the isopropenyl moiety provides a site for further functionalization, such as polymerization or cross-coupling reactions.

Properties

CAS No. |

118775-71-6 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-methoxy-6-prop-1-en-2-ylpyridine |

InChI |

InChI=1S/C9H11NO/c1-7(2)8-5-4-6-9(10-8)11-3/h4-6H,1H2,2-3H3 |

InChI Key |

RTMPZQXQMRZATG-UHFFFAOYSA-N |

SMILES |

CC(=C)C1=NC(=CC=C1)OC |

Canonical SMILES |

CC(=C)C1=NC(=CC=C1)OC |

Synonyms |

Pyridine, 2-methoxy-6-(1-methylethenyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-Isopropenyl-6-methoxypyridine can be contextualized by comparing it to pyridine derivatives with analogous substituents. Below is a systematic analysis based on substituent type, reactivity, and applications.

Substituent Position and Electronic Effects

- 2-Chloro-6-methoxypyridine Derivatives (e.g., 2-Chloro-6-methoxyisonicotinonitrile, CAS 1256788-36-9): The chloro group at the 2-position is electron-withdrawing, reducing the electron density of the pyridine ring compared to the isopropenyl group. This increases susceptibility to nucleophilic aromatic substitution but reduces stability in acidic conditions . Applications: Primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds .

- This compound exhibits higher basicity (pKa ~4.5) compared to this compound (estimated pKa ~1.5) due to lone-pair donation from the amino group . Applications: Intermediate in the synthesis of antitumor agents and kinase inhibitors .

Steric and Functional Group Comparisons

4-Iodo-2-methoxy-6-methylpyridine (CAS 1227602-59-6):

- The iodo group at the 4-position introduces steric bulk and facilitates halogen-bonding interactions. Unlike the isopropenyl group, iodine’s polarizability enhances photophysical properties, making this compound useful in optoelectronic materials .

- Reactivity: Prone to Stille or Ullmann coupling reactions due to the iodine substituent .

- This contrasts with the isopropenyl group, which is more suited for radical or addition reactions .

Structural Analogues with Modified Backbones

2-Chloro-4,6-dimethoxypyridine (CAS 108279-89-6):

- This compound is widely used in prodrug synthesis .

Data Tables for Comparative Analysis

Table 1: Key Physicochemical Properties

| Compound Name | CAS Number | Molecular Weight | Substituents | LogP (Predicted) | Reactivity Highlights |

|---|---|---|---|---|---|

| This compound | Not provided | ~151.18 | 2-isopropenyl, 6-methoxy | 1.8 | Radical polymerization, cross-coupling |

| 2-Chloro-6-methoxyisonicotinonitrile | 1256788-36-9 | 183.61 | 2-Cl, 6-OCH₃, 4-CN | 1.2 | Nucleophilic substitution, Suzuki reactions |

| 4-Iodo-2-methoxy-6-methylpyridine | 1227602-59-6 | 249.05 | 4-I, 2-OCH₃, 6-CH₃ | 2.5 | Halogen bonding, Stille coupling |

| 2-Amino-6-methoxypyridine | 100704-10-7 | 124.13 | 2-NH₂, 6-OCH₃ | 0.5 | Electrophilic amination, drug synthesis |

Research Findings and Trends

- Reactivity Trends : Electron-donating groups (e.g., -OCH₃, -NH₂) increase the pyridine ring’s electron density, directing electrophilic attacks to the 3- and 5-positions. In contrast, electron-withdrawing groups (e.g., -Cl, -CN) favor nucleophilic substitution at the 2- or 4-positions .

- Thermal Stability : Compounds with bulky substituents (e.g., isopropenyl, iodine) exhibit lower thermal stability due to steric strain, whereas methoxy and methyl groups enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.